3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it an interesting subject for research due to its potential biological and pharmacological activities. The furan ring is known for its reactivity and the pyrazole ring is often found in compounds with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-yl hydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione under the action of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts to form the corresponding dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione.
Reduction: Dihydrofuran derivative.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1H-pyrazole: Lacks the methyl group at the nitrogen atom.
3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group at the 4-position of the pyrazole ring.
3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position of the pyrazole ring.
Uniqueness
3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5-(furan-2-yl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUOYVAZWOLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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